

Nardoguaianone K: A Technical Guide on Natural Abundance, Isolation, and Biological Activity

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Compound of Interest

Compound Name: Nardoguaianone K

Cat. No.: B1231606

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Introduction

Nardoguaianone K is a guaiane-type sesquiterpenoid first isolated from the roots of *Nardostachys chinensis*[1]. This class of natural products has garnered significant interest within the scientific community due to the diverse pharmacological activities exhibited by related compounds isolated from *Nardostachys* species, including anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the current knowledge on **Nardoguaianone K**, with a focus on its natural abundance, isolation methodologies, and associated signaling pathways.

Natural Abundance and Yield of Nardoguaianone K

Nardoguaianone K is a secondary metabolite found in the roots and rhizomes of plants belonging to the *Nardostachys* genus, primarily *Nardostachys chinensis* (also referred to as *Nardostachys jatamansi*)[1]. Quantitative data on the natural abundance of **Nardoguaianone K** in the plant material is not extensively reported in the available literature. Similarly, the specific yield of **Nardoguaianone K** from extraction and purification processes has not been detailed in the primary literature describing its isolation. The table below summarizes the available information.

Parameter	Value	Source Plant	Reference
Natural Abundance	Not Reported	Nardostachys chinensis	--INVALID-LINK--
Isolation Yield	Not Reported	Nardostachys chinensis	--INVALID-LINK--

Experimental Protocols: Isolation of Guaiane-Type Sesquiterpenoids

While the precise yield for **Nardoguaianone K** is not available, a general methodology for the isolation of guaiane-type sesquiterpenoids from Nardostachys roots can be compiled from various studies. The following is a representative experimental protocol.

Plant Material and Extraction

- Plant Material: Dried and powdered roots and rhizomes of Nardostachys chinensis or Nardostachys jatamansi.
- Extraction: The powdered plant material is typically extracted exhaustively with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

Solvent Partitioning

- The crude MeOH extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). This fractionation separates compounds based on their polarity. Sesquiterpenoids are typically found in the less polar fractions (e.g., n-hexane, CHCl₃, and EtOAc).

Chromatographic Purification

- Silica Gel Column Chromatography: The fraction containing the compounds of interest (e.g., the CHCl₃ fraction) is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the

polarity with ethyl acetate (e.g., n-hexane-EtOAc gradients). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water, often in an isocratic or gradient elution mode. This step allows for the isolation of pure compounds like **Nardoguaianone K**.

Structure Elucidation

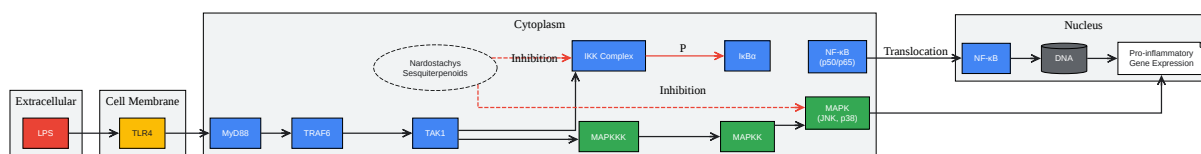
- The structure of the isolated compound is determined using various spectroscopic techniques, including:
 - Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
 - Nuclear Magnetic Resonance (NMR): 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure and stereochemistry.
 - Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of the molecule.

Signaling Pathways Modulated by Nardostachys Sesquiterpenoids

Specific signaling pathways directly modulated by **Nardoguaianone K** have not yet been elucidated. However, studies on other sesquiterpenoids isolated from Nardostachys species provide insights into the potential biological activities and molecular targets of this class of compounds.

NF- κ B and MAPK Signaling Pathways

Several sesquiterpenoids from Nardostachys jatamansi have been shown to exert anti-neuroinflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated microglial cells.

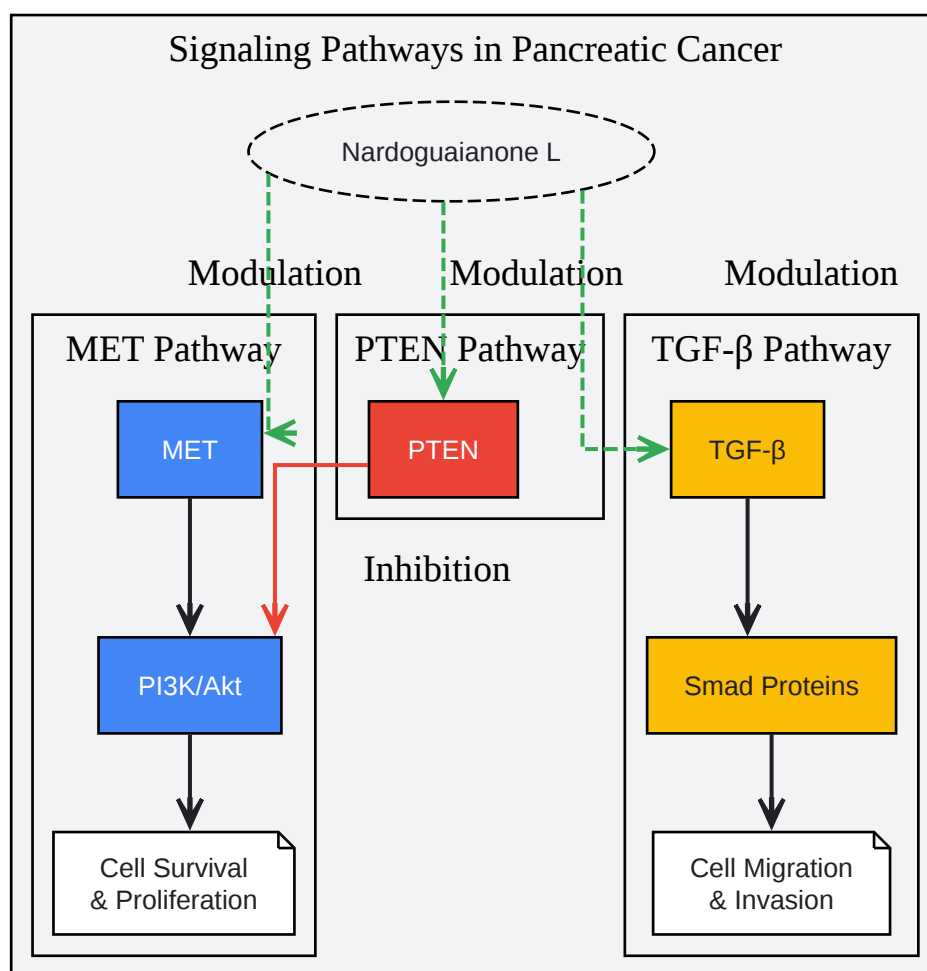


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Caption: Inhibition of NF-κB and MAPK signaling pathways by Nardostachys sesquiterpenoids.

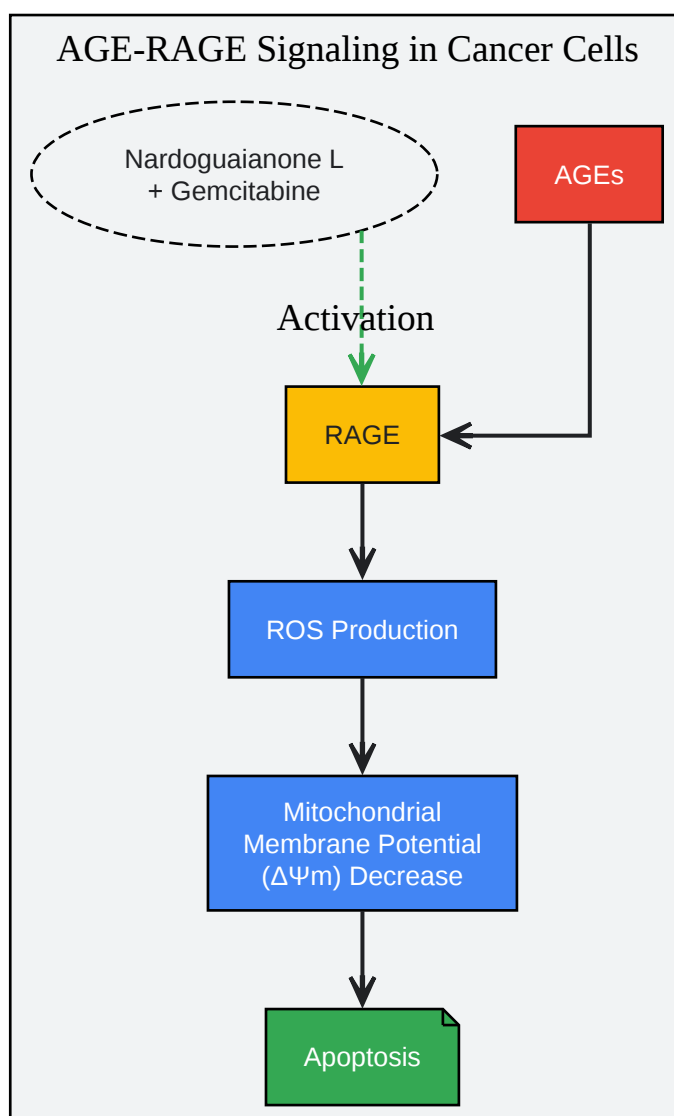
MET/PTEN/TGF-β and AGE-RAGE Signaling Pathways

Research on Nardoguaianone L, a related guaiane-type sesquiterpenoid, has identified its involvement in the MET/PTEN/TGF-β and AGE-RAGE signaling pathways in the context of pancreatic cancer. These pathways are crucial in cell migration, proliferation, and apoptosis.



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Caption: Modulation of MET/PTEN/TGF- β signaling by Nardoguaianone L.



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Caption: Nardoguaianone L in combination with Gemcitabine activates the AGE-RAGE pathway.

Conclusion

Nardoguaianone K represents a promising natural product from *Nardostachys chinensis* with potential for further investigation in drug discovery and development. While quantitative data on its natural abundance and isolation yield remain to be fully documented, established protocols for the isolation of related guaiane-type sesquiterpenoids provide a solid foundation for future research. The elucidation of signaling pathways modulated by structurally similar compounds

suggests that **Nardoguaianone K** may also exhibit significant biological activities, warranting further exploration of its therapeutic potential. Future studies should focus on quantifying the natural levels of **Nardoguaianone K**, optimizing its isolation, and delineating its specific molecular mechanisms of action.

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References

- 1. medchemexpress.com [medchemexpress.com]
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